molecular formula C12H16N2 B15359875 N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine

N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B15359875
M. Wt: 188.27 g/mol
InChI Key: BKODVAMVJSKLFQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that belongs to the class of amines It features a pyrrole ring substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylaniline with a suitable pyrrole precursor under acidic or basic conditions. For example, the reaction of 2,3-dimethylaniline with crotonic acid in toluene, followed by refluxing and subsequent treatment with sodium hydroxide, can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    N-(2,3-dimethylphenyl)-β-alanine: Another compound with a similar phenyl group but different core structure.

    N-(2,3-dimethylphenyl)-2,3-dihydro-1H-pyrrole: A structurally related compound with slight variations in the pyrrole ring.

Uniqueness: N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific substitution pattern and the presence of both the pyrrole ring and the dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C12H16N2/c1-9-5-3-6-11(10(9)2)14-12-7-4-8-13-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)

InChI Key

BKODVAMVJSKLFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NCCC2)C

Origin of Product

United States

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